

Application Note & Protocol: Solid-Phase Synthesis of (3,5-Diiodo-tyr¹)-D-TLET

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Compound of Interest

Compound Name: (3,5-Diiodo-tyr¹)-dtlet

CAS No.: 103213-63-4

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Abstract

This document provides a comprehensive, field-tested protocol for the solid-phase synthesis of (3,5-Diiodo-tyr¹)-D-TLET, a critical peptide analog for research in opioid receptor binding and signaling. The synthesis is based on the robust and widely adopted Fluorenylmethyloxycarbonyl (Fmoc) protection strategy. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step methodology but also the scientific rationale behind critical choices in reagents and procedures. From resin preparation to final peptide characterization, this protocol serves as a self-validating system to ensure the successful synthesis of this non-canonical peptide.

Introduction and Scientific Background

The peptide D-TLET (Tyr-D-Ala-Gly-Phe-Leu-Thr) is a well-characterized delta-opioid receptor selective agonist. The incorporation of a 3,5-diiodinated tyrosine at the N-terminus creates (3,5-Diiodo-tyr¹)-D-TLET, a valuable tool for various biochemical applications. The iodine atoms can serve as heavy atoms for crystallographic studies or as sites for radiolabeling (e.g., with ¹²⁵I or ¹³¹I) to enable highly sensitive receptor binding assays and in vivo imaging studies.

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is the method of choice for producing such peptides.[1] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin).[2] [3] The key advantage of SPPS is that excess reagents and soluble by-products are easily removed by simple filtration and washing, dramatically simplifying the purification process compared to traditional solution-phase synthesis.[4]

This protocol will employ the Fmoc/tBu strategy, which utilizes the base-labile Fmoc group for N α -amino protection and acid-labile tert-butyl (tBu) derived groups for side-chain protection.[5] This orthogonal protection scheme ensures that side-chain protecting groups remain intact during the iterative N α -deprotection steps, preventing unwanted side reactions.

Principle of the Method: Fmoc/tBu Solid-Phase Peptide Synthesis

The synthesis of (3,5-Diiodo-tyr¹)-D-TLET proceeds from the C-terminus (Threonine) to the N-terminus (3,5-Diiodo-tyrosine). The entire process is a cyclical repetition of two fundamental steps: deprotection and coupling.[6]

- **Deprotection:** The N α -Fmoc protecting group of the resin-bound amino acid is removed using a secondary amine base, typically a solution of piperidine in N,N-dimethylformamide (DMF). This exposes a free amine group on the growing peptide chain, ready for the next coupling reaction.[7]
- **Coupling:** The next Fmoc-protected amino acid is activated by a coupling reagent and then added to the resin. The activated carboxylic acid of the incoming amino acid reacts with the free amine on the peptide chain to form a new peptide bond.[8]

This cycle is repeated for each amino acid in the sequence. After the full peptide sequence is assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups are simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[5] The final crude peptide is then purified by chromatography.

Materials, Reagents, and Equipment

Resins and Amino Acids

Reagent	Supplier Recommendation	Notes
Fmoc-Thr(tBu)-Wang Resin	Major Peptide Synthesis Supplier	Pre-loaded resin simplifies the first step. Substitution: 0.3-0.8 mmol/g.
Fmoc-L-Leu-OH	Major Peptide Synthesis Supplier	
Fmoc-L-Phe-OH	Major Peptide Synthesis Supplier	
Fmoc-Gly-OH	Major Peptide Synthesis Supplier	
Fmoc-D-Ala-OH	Major Peptide Synthesis Supplier	Note the use of the D-enantiomer, critical for peptide activity.[9]
Fmoc-L-3,5-Diodotyrosine-OH	Specialized Chemical Supplier	This non-canonical amino acid is the key modification.

Solvents and Reagents

Reagent	Grade	Purpose
N,N-Dimethylformamide (DMF)	Peptide Synthesis Grade	Primary solvent for washing, deprotection, and coupling.
Dichloromethane (DCM)	ACS Grade	Solvent for resin swelling and washing.
Piperidine	Reagent Grade	Fmoc deprotection agent.
N,N-Diisopropylethylamine (DIPEA)	Peptide Synthesis Grade	Base for coupling reaction.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)	Peptide Synthesis Grade	Coupling activator.
Trifluoroacetic Acid (TFA)	Reagent Grade	Cleavage and side-chain deprotection.
Triisopropylsilane (TIS)	Reagent Grade	Cation scavenger for cleavage.
Deionized Water (H ₂ O)	HPLC Grade	Scavenger and solvent for purification.
Acetonitrile (ACN)	HPLC Grade	Mobile phase for purification.
Diethyl Ether	ACS Grade, cold (-20°C)	Peptide precipitation.

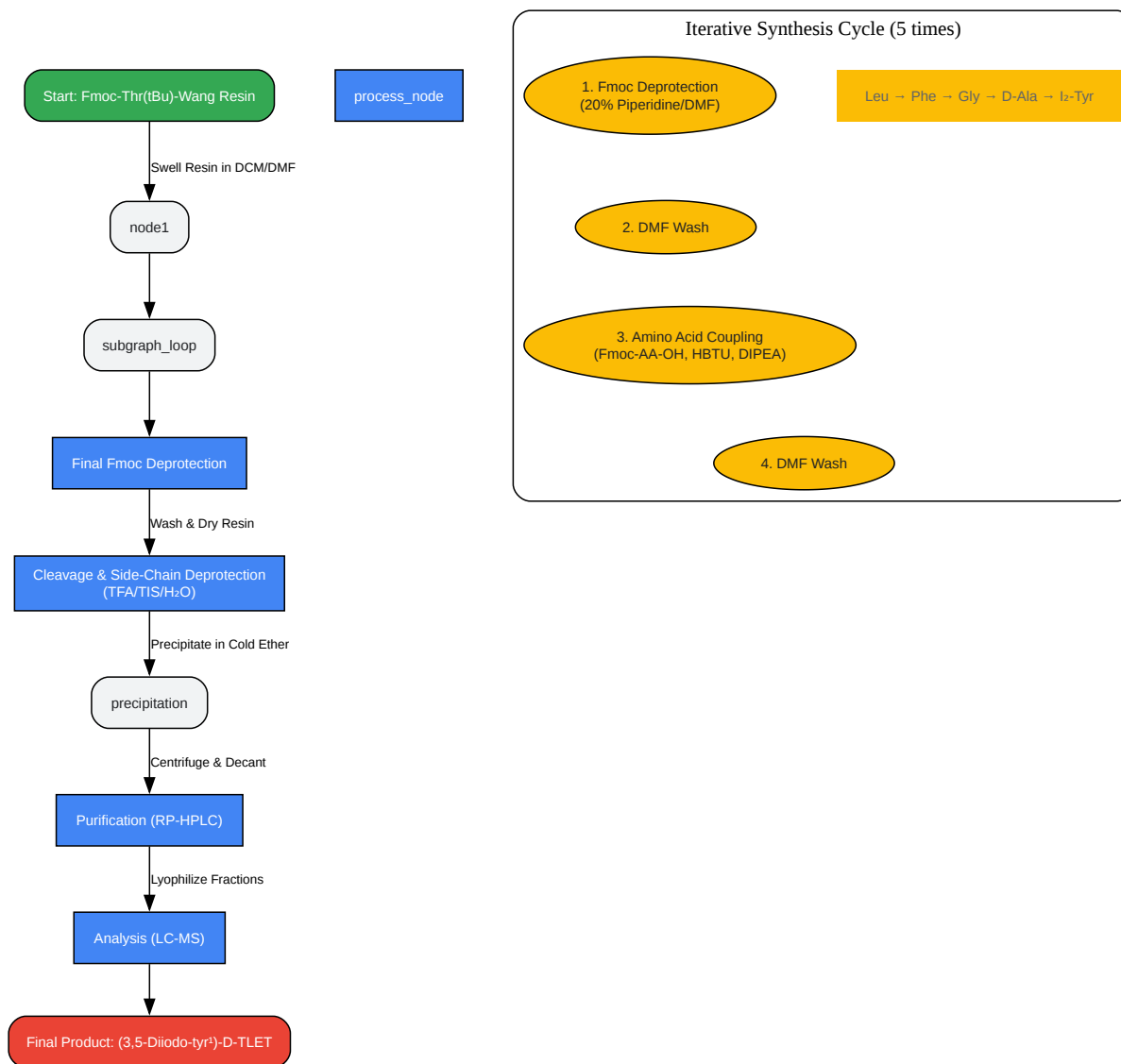
Equipment

- Solid-phase peptide synthesis vessel with a fritted disc
- Mechanical shaker or vortexer
- Vacuum filtration apparatus
- Lyophilizer (Freeze-dryer)
- High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)
- Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Detailed Synthesis Protocol

This protocol is based on a 0.25 mmol synthesis scale. Adjust volumes accordingly for different scales.

Workflow Overview



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Caption: Overall workflow for the solid-phase synthesis of (3,5-Diiodo-tyr¹)-D-TLET.

Step 1: Resin Preparation and Swelling

- Place Fmoc-Thr(tBu)-Wang resin (0.25 mmol) into the synthesis vessel.
- Add DCM (10 mL/g of resin) and allow the resin to swell for 30 minutes with gentle agitation. [\[10\]](#)
- Drain the DCM.
- Wash the resin with DMF (3 x 10 mL for 1 minute each) to prepare for the first synthesis cycle.

Step 2: Iterative Amino Acid Elongation

This cycle is repeated for each of the following amino acids in order: Fmoc-L-Leu-OH, Fmoc-L-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, and finally Fmoc-L-3,5-Diiodotyrosine-OH.

2a. Fmoc Deprotection

- Add 20% (v/v) piperidine in DMF (10 mL) to the resin.
- Agitate for 3 minutes and drain.
- Add a fresh 10 mL of 20% piperidine in DMF.
- Agitate for 10-15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL for 1 minute each) to remove all traces of piperidine.

Scientific Rationale: A two-step deprotection minimizes premature peptide cleavage from the resin that can be caused by prolonged exposure to the base, a side-reaction known as diketopiperazine formation, which is especially prevalent at the dipeptide stage.[\[7\]](#)

2b. Amino Acid Coupling

- In a separate vial, dissolve the next Fmoc-amino acid (4 equivalents, 1.0 mmol) and HBTU (3.9 equivalents, 0.975 mmol) in DMF (5 mL).

- Add DIPEA (8 equivalents, 2.0 mmol) to the activation mixture. The solution may turn yellow.
- Immediately add the activated amino acid solution to the deprotected resin in the synthesis vessel.
- Agitate the mixture for 1-2 hours at room temperature.[11]
- Drain the coupling solution and wash the resin with DMF (3 x 10 mL for 1 minute each).

Scientific Rationale: HBTU is an efficient aminium-based coupling reagent that rapidly forms an activated ester of the Fmoc-amino acid, facilitating peptide bond formation with minimal risk of epimerization (racemization), especially for sensitive residues.[1] Pre-activation is performed to avoid side reactions like guanidinylation of the free N-terminus by HBTU.[3]

2c. (Optional) Monitoring Coupling Completion: The Kaiser Test

- After the coupling and washing step, take a small sample of resin beads (5-10 mg).
- Wash the beads with ethanol.
- Add 2-3 drops each of Kaiser test solutions A (phenol in ethanol), B (KCN in pyridine), and C (ninhydrin in ethanol).
- Heat at 100°C for 5 minutes.
- Interpretation: A blue color indicates the presence of free primary amines (incomplete coupling). A yellow/colorless result indicates a complete reaction. If the test is positive (blue), the coupling step (2b) should be repeated.[5]

Step 3: Final Cleavage and Deprotection

- After the final amino acid (Fmoc-L-3,5-Diodotyrosine-OH) has been coupled, perform a final Fmoc deprotection (Step 2a).
- Wash the peptide-resin extensively with DMF (3x), followed by DCM (3x), and methanol (3x).
- Dry the resin under a high vacuum for at least 2 hours.

- Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS. (CAUTION: Work in a fume hood. TFA is highly corrosive).
- Add the cleavage cocktail (10 mL) to the dried resin.
- Agitate gently at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide into a 50 mL centrifuge tube.
- Wash the resin with a small amount of fresh TFA (2 mL) and combine the filtrates.

Scientific Rationale: TFA is a strong acid that cleaves the ester linkage to the Wang resin and removes the tBu side-chain protecting group from Threonine. TIS and water act as cation scavengers. They are crucial for quenching reactive carbocations generated during deprotection, which could otherwise cause side reactions like re-attachment to the peptide or modification of sensitive residues like tyrosine (even though iodinated).[5]

Step 4: Peptide Precipitation and Isolation

- Concentrate the TFA filtrate to a volume of ~1-2 mL under a gentle stream of nitrogen.
- Add the concentrated solution dropwise to a centrifuge tube containing 40 mL of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
- Incubate the suspension at -20°C for 30 minutes to maximize precipitation.
- Centrifuge the tube (e.g., 3000 x g for 10 minutes) to pellet the peptide.
- Carefully decant the ether.
- Wash the peptide pellet with another 20 mL of cold ether, centrifuge, and decant again.
- Dry the crude peptide pellet under vacuum to remove residual ether. The product will be a white to off-white powder.

Purification and Analysis

The crude peptide product contains impurities from incomplete couplings (deletion sequences) and side reactions during cleavage.[4] Purification is essential and is typically achieved by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12][13]

Purification by Preparative RP-HPLC

- Dissolve Crude Peptide: Dissolve the dried crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).
- Column: C18 preparative column (e.g., 10 μm particle size, 250 x 21.2 mm).
- Mobile Phases:
 - Solvent A: 0.1% TFA in H₂O
 - Solvent B: 0.1% TFA in ACN
- Gradient: A typical gradient would be 10-60% Solvent B over 40 minutes at a flow rate of 15 mL/min. This must be optimized for the specific peptide.
- Detection: Monitor the elution at 220 nm and 280 nm. The diiodo-tyrosine will have a characteristic absorbance.
- Fraction Collection: Collect fractions corresponding to the major peak.

Scientific Rationale: TFA is used as an ion-pairing agent in the mobile phase. It protonates acidic groups and forms ion pairs with basic groups on the peptide, which improves peak shape and resolution during separation on the non-polar C18 stationary phase.[4]

Characterization and Quality Control

- Analytical RP-HPLC: Analyze the collected fractions for purity using an analytical C18 column with a faster gradient. Pool fractions with >95% purity.
- Mass Spectrometry: Confirm the identity of the purified peptide by determining its molecular weight. ESI-MS is ideal for this purpose.

- Lyophilization: Freeze-dry the pure, pooled fractions to obtain the final product as a fluffy, white powder.

Expected Analytical Data

Parameter	Expected Value
Peptide Sequence	(3,5-Diiodo-Tyr)-D-Ala-Gly-Phe-Leu-Thr-OH
Molecular Formula	C ₃₇ H ₄₄ I ₂ N ₆ O ₉
Monoisotopic Mass	978.1212 g/mol
Average Mass	978.58 g/mol
Purity (Analytical HPLC)	> 95%
Appearance	White lyophilized powder

Troubleshooting

Problem	Possible Cause(s)	Suggested Solution
Low Yield	Incomplete coupling; premature chain termination.	Double-couple difficult residues (e.g., Phe, Leu). Use the Kaiser test to confirm reaction completion.
Multiple Peaks in HPLC	Deletion sequences; side reactions during cleavage.	Optimize coupling times. Ensure cleavage cocktail contains sufficient scavengers. Optimize HPLC gradient for better separation.
Mass Mismatch	Incomplete deprotection; modification during cleavage.	Verify all protecting groups were removed. Check for +72 Da (tBu) or other adducts. Ensure proper use of scavengers.
Diketopiperazine Formation	Base-catalyzed cyclization at the dipeptide stage.	Use a pre-loaded resin with a more sterically hindered linker (e.g., 2-chlorotrityl chloride resin) if this problem persists. [7]

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